An In-depth Technical Guide to 3-Chloro-2-methylbenzoic Acid (CAS: 7499-08-3)
An In-depth Technical Guide to 3-Chloro-2-methylbenzoic Acid (CAS: 7499-08-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-methylbenzoic acid (CAS: 7499-08-3), a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, applications, and safety information, presented in a structured format for ease of reference and comparison.
Physicochemical and Spectroscopic Properties
3-Chloro-2-methylbenzoic acid, also known as 3-Chloro-o-toluic acid, is a white to off-white crystalline powder.[1] Its structural and chemical properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of 3-Chloro-2-methylbenzoic acid
| Property | Value | Source(s) |
| CAS Number | 7499-08-3 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| IUPAC Name | 3-chloro-2-methylbenzoic acid | [2][3] |
| Synonyms | 3-Chloro-2-toluic acid, 3-Chloro-o-toluic acid | [1][3] |
| Appearance | White to off-white crystalline powder | [1][] |
| Melting Point | 161-168 °C[1], 163-166 °C[2][5] | [1][2][5] |
| Boiling Point | 163-166 °C | [2] |
| Density | 1.310 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Methanol | [] |
| Purity | ≥ 97% (GC), ≥ 98% (HPLC)[1][2] | [1][2] |
| Storage Conditions | Store at 0-8°C[1], Room Temperature[2][] | [1][2][] |
Table 2: Spectroscopic Data for 3-Chloro-2-methylbenzoic acid
| Technique | Details | Source(s) |
| ¹H NMR | Solvent: DMSO-d₆. Data available. | [6] |
| ¹³C NMR | Data available. | [3][7] |
| FT-IR | Instrument: Bruker Tensor 27 FT-IR. Technique: KBr or ATR-Neat. | [3] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [3] |
| InChI | 1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | [2] |
| SMILES | CC1=C(C=CC=C1Cl)C(=O)O | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies cited for the synthesis of 3-Chloro-2-methylbenzoic acid and related compounds.
Synthesis of 3-Chloro-2-methylbenzoic Acid from 2-Methylbenzoic Acid
A described synthesis method involves the reaction of 2-methylbenzoic acid with iodine monochloride.[5]
-
Materials: 2-methylbenzoic acid, 30% (w/w) sulfuric acid, iodine monochloride, acetic acid, water, aqueous sodium sulfite (B76179).[5]
-
Procedure:
-
Suspend 1.36 g (10 mmol) of 2-methylbenzoic acid in 25 mL of 30% (w/w) sulfuric acid in a 100 mL three-necked flask equipped with a reflux condenser.[5]
-
Dissolve 2.4 g (15 mmol) of iodine monochloride in 5 g of acetic acid.[5]
-
Slowly add the iodine monochloride solution dropwise to the reaction mixture over 40 minutes.[5]
-
Continue the reaction at 90°C for 5 hours.[5]
-
After completion, pour the reaction mixture into 90 mL of water.[5]
-
Collect the precipitate by filtration and wash it with aqueous sodium sulfite to yield the crystalline solid product.[5] Note: This specific protocol resulted in a mixture of products, including 9% 3-chloro-2-methylbenzoic acid, alongside other chlorinated and iodinated derivatives, indicating the need for further purification steps to isolate the desired compound.[5]
-
General Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like 3-Chloro-2-methylbenzoic acid, based on common laboratory practices.
Applications in Research and Drug Development
3-Chloro-2-methylbenzoic acid is a versatile intermediate with significant applications in several fields of chemical and pharmaceutical research.[1]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The presence of both a chlorine atom and a methyl group on the benzoic acid core enhances its reactivity and allows for the development of complex molecules with potential therapeutic effects.[1] For instance, benzoic acid derivatives are fundamental to many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8]
-
Agrochemicals: The compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields.[1]
-
Polymer Chemistry: It is employed in the creation of specialty polymers, enhancing material properties like durability and chemical resistance.[1]
-
Analytical Chemistry: It can function as a reference standard in various analytical methods for the accurate identification and quantification of other chemical compounds.[1]
Conceptual Signaling Pathway: Inhibition of COX Enzymes by Benzoic Acid Derivatives
While specific signaling pathways for 3-Chloro-2-methylbenzoic acid are not detailed in the available literature, its structural similarity to compounds known to have biological activity allows for a conceptual illustration. For example, salicylic (B10762653) acid derivatives, a related class of benzoic acids, are well-known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
The following diagram illustrates this conceptual pathway.
Safety and Handling
Proper handling of 3-Chloro-2-methylbenzoic acid is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Signal Word | Warning | [2][3] | |
| Hazard Statements | H315 | Causes skin irritation. | [2][3] |
| H319 | Causes serious eye irritation. | [2][3] | |
| H335 | May cause respiratory irritation. | [2][3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |
| P264 | Wash skin thoroughly after handling. | [3][9] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |
| P280 | Wear protective gloves/eye protection/face protection. | [2][3][9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][3][9] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] | |
| P501 | Dispose of contents/container in accordance with local regulations. | [3] |
Personal Protective Equipment (PPE) and Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation to control dust.[9][10]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) if dust is generated.[11]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[11]
Incompatible Materials: Avoid contact with strong oxidizing agents.[11][12]
Stability: The compound is stable under normal storage conditions.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-2-methylbenzoic acid | 7499-08-3 [sigmaaldrich.com]
- 3. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-methylbenzoic acid | 7499-08-3 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
